molecular formula C19H17N7O B2684569 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034311-67-4

2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2684569
CAS No.: 2034311-67-4
M. Wt: 359.393
InChI Key: BUXIZJXDBAJTQH-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a synthetic heterocyclic molecule featuring a benzotriazole moiety linked to an azetidine ring via a ketone bridge. The azetidine ring (a four-membered saturated nitrogen heterocycle) is further substituted with a 4-phenyl-1,2,3-triazole group.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c27-19(13-26-18-9-5-4-8-16(18)20-23-26)24-10-15(11-24)25-12-17(21-22-25)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXIZJXDBAJTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a complex organic molecule that incorporates both benzotriazole and triazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on existing research findings and case studies.

Biological Activity Overview

The biological activities of benzotriazole and triazole derivatives have been widely studied. The following sections summarize key findings related to the compound's activity.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the benzotriazole nucleus have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The introduction of a triazole ring is believed to enhance these effects due to increased hydrophobicity and improved interaction with microbial membranes.

Compound Bacterial Strain Activity
Benzotriazole derivative AE. coliModerate inhibition
Benzotriazole derivative BS. aureusStrong inhibition

Antiviral Activity

Studies indicate that benzotriazole derivatives can inhibit viral replication. For example, a series of synthesized compounds were evaluated for their antiviral activity against influenza virus strains, showing promising EC50_{50} values in the micromolar range . The mechanism is thought to involve interference with viral entry or replication processes.

Compound Virus Type EC50_{50} (μM)
Compound 41aInfluenza A18.5
Compound 43aInfluenza B9

Anticancer Activity

The potential anticancer properties of this compound have also been explored. In vitro studies showed that it could induce apoptosis in cancer cell lines such as HeLa and MCF-7 by disrupting the cell cycle at the G2-M phase . The compound exhibited a synergistic effect when combined with established chemotherapeutics like doxorubicin.

Cell Line IC50_{50} (nM)Mechanism of Action
HeLa100Apoptosis induction
MCF-7150Cell cycle arrest

Study on Antimicrobial Efficacy

A study conducted by Pagliero et al. evaluated a series of benzotriazole derivatives for their antimicrobial activity. The results highlighted that certain compounds exhibited significant inhibition zones against Bacillus subtilis and Pseudomonas aeruginosa, suggesting the potential for further development into therapeutic agents .

Study on Antiviral Properties

In another study, Becerra's group synthesized N-benzenesulfonylbenzotriazole derivatives and tested them against Trypanosoma cruzi. The results indicated a dose-dependent inhibitory effect on parasite growth, showcasing the versatility of benzotriazole derivatives in targeting different pathogens .

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzotriazole moiety exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from benzotriazole have shown promising results in inhibiting strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other clinical pathogens .

Anticancer Potential
Recent studies suggest that benzotriazole derivatives may possess anticancer properties. The incorporation of triazole rings into the structure enhances the anti-proliferative effects against cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. Compounds derived from benzotriazole have been reported to reduce inflammation markers in vitro and in vivo models .

Synthetic Utility

Versatile Synthetic Intermediates
The benzotriazole structure serves as an excellent synthetic intermediate in organic chemistry. It can act as a leaving group in acylation reactions and is utilized in the synthesis of various heterocyclic compounds. The acylbenzotriazole methodology allows for straightforward N-, O-, C-, and S-acylations, facilitating the development of complex organic molecules .

Peptidomimetic Design
Benzotriazole derivatives are also being explored for their role in designing peptidomimetics. The structural features of benzotriazoles can mimic peptide bonds, allowing for the creation of compounds that can modulate biological activity similarly to peptides but with improved stability and bioavailability .

Table 1: Summary of Biological Activities of Benzotriazole Derivatives

Compound Activity Target Pathogen/Cell Line Reference
Compound AAntibacterialMRSA
Compound BAnticancerMCF-7 (breast cancer)
Compound CAnti-inflammatoryLPS-induced inflammation
Compound DAntifungalCandida albicans

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzotriazole-Ketone Motifs

Several benzotriazolyl ketones, such as 3-(1H-1,2,3-benzotriazol-1-yl)-4-(4-methylphenyl)butan-2-one (12h) and 2-(1H-1,2,3-benzotriazol-1-yl)-1,3-bis(4-methylphenyl)propan-1-one (12i) , share the benzotriazole-ketone framework but differ in substituents and backbone structure (Table 1) .

Compound Backbone Substituents Physical State Elemental Analysis (C/H/N) Key NMR Features (1H/13C)
Target compound Azetidine-ketone 4-phenyl-1,2,3-triazole Not reported Not reported Expected azetidine δ 3.5–4.5 ppm
12h Butan-2-one 4-methylphenyl Colorless oil C 73.81; H 5.92; N 14.38 Benzotriazole protons δ 7.4–8.3 ppm
12i Propan-1-one Bis(4-methylphenyl) White crystals C 77.72; H 6.08; N 11.94 Aryl protons δ 7.2–7.8 ppm

Key Observations :

  • The higher nitrogen content in 12h (14.38%) versus 12i (11.94%) reflects the influence of additional triazole/benzotriazole groups. The target compound, with two triazole rings and azetidine, would likely exhibit even higher nitrogen content.
Triazole-Azetidine Hybrids

The azetidine-triazole linkage in the target compound is structurally distinct from 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (I) (), which replaces benzotriazole with benzoxadiazole. Benzoxadiazole derivatives are noted for unique fluorescence properties, suggesting that the target compound’s electronic profile may differ significantly due to the absence of oxygen in the heterocycle .

Thiazolo-Triazole Derivatives

The sulfur-containing 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one () highlights how heteroatom substitution (S vs. N) alters electronic properties. Sulfur’s polarizability may enhance intermolecular interactions, whereas the target compound’s nitrogen-rich structure could favor hydrogen bonding .

Structural Characterization
  • Crystallographic tools like SHELXL () and WinGX/ORTEP () are critical for resolving complex heterocyclic structures. The target compound’s azetidine ring would require high-resolution diffraction data due to its conformational constraints .
  • NMR data for 12h and 12i (e.g., benzotriazole protons at δ 7.4–8.3 ppm) provide benchmarks for predicting the target compound’s spectral features .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, as seen in analogous azetidine-triazole hybrids .
  • Condensation reactions : For benzotriazole incorporation, reactions with benzotriazole derivatives under reflux conditions in ethanol/water mixtures with sodium hydroxide as a base .
  • Purification : Column chromatography or recrystallization from ethanol/water to isolate the final product .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify azetidine, triazole, and benzotriazole moieties. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
  • IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and triazole/bensotriazole ring vibrations .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. What solvents and catalysts are commonly used in its synthesis?

  • Solvents : Ethanol, water, or ethanol/water mixtures for condensation/cyclization steps .
  • Catalysts : Copper(I) iodide for CuAAC reactions , sodium hydroxide for base-mediated condensations .

Q. How is X-ray crystallography applied to determine its structure?

  • Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL for refinement. Hydrogen atoms are placed geometrically, and non-H atoms are refined anisotropically .
  • WinGX/ORTEP visualizes anisotropic displacement ellipsoids and generates publication-quality figures .

Q. What purification steps are critical post-synthesis?

  • Recrystallization : From ethanol/water mixtures to remove unreacted starting materials .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients for intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield/purity?

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to test variables like temperature, solvent ratio, and catalyst loading .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in triazole formation .

Q. How to resolve discrepancies between experimental and computational spectral data?

  • DFT calculations : Compare computed (e.g., B3LYP/6-31G**) IR/NMR spectra with experimental data to identify conformational mismatches .
  • Spectral averaging : Account for dynamic effects in solution (e.g., tautomerism) that DFT may not capture .

Q. What strategies address twinned crystals in X-ray diffraction?

  • SHELXL refinement : Use the TWIN and BASF commands to model twinning ratios and refine against twinned data .
  • Data filtering : Exclude overlapping reflections during integration .

Q. How to design molecular docking studies for biological activity prediction?

  • Protein preparation : Retrieve target structures (e.g., enzymes) from the PDB and optimize hydrogen bonding networks.
  • Docking software : Use AutoDock Vina with triazole/azetidine torsional flexibility enabled. Validate poses with MM-GBSA binding energy calculations .

Q. How to resolve conflicting crystallographic bond-length data?

  • Restraints : Apply geometric restraints in SHELXL for strained azetidine rings or disordered regions .
  • Hirshfeld surface analysis : Compare bond lengths with similar compounds in the Cambridge Structural Database (CSD) .

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